

Introduction to Chlorophosphorane-Based Noble Metal Dissolution

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Chlorophosphorane

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The dissolution of noble metals (NMs) such as gold (Au), platinum (Pt), and palladium (Pd) is a critical step in their recovery from secondary resources like electronic waste (e-waste) and spent catalysts [1]. Conventional methods, including the use of *aqua regia* or cyanide solutions, pose significant environmental and safety concerns due to the generation of toxic waste and the use of highly corrosive reagents [2]. Developing efficient and environmentally benign alternatives is therefore a key research focus in sustainable metallurgy.

Chlorophosphorane-based leaching, utilizing reagents like **triphenylphosphine dichloride (Ph₃PCl₂)**, has emerged as a rapid and effective method for dissolving noble metals in organic solvents [1]. This approach leverages the strong oxidizing and chlorinating power of these compounds to convert elemental metals into soluble chloridometalate species. The process is notable for its high dissolution rates at room temperature and the potential for reagent regeneration, aligning with the principles of green chemistry and circular economy.

Quantitative Data Summary

The following tables summarize key quantitative findings from recent research on **chlorophosphorane**-based dissolution.

Table 1: Dissolution Yields of Noble Metals using Ph₃PCl₂/H₂O₂ in Acetonitrile [1]

Metal	Ph ₃ PCl ₂ (mmol)	H ₂ O ₂ (μL)	Time (min)	Dissolution Yield (%)
Gold (Au)	0.450	50	3	100
Palladium (Pd)	0.450	50	3	100
Copper (Cu)	0.450	50	3	100
Platinum (Pt)	0.450	50	1440	36

Table 2: Influence of Solvent on Gold Dissolution with Ph₃PCl₂/H₂O₂ [1]

Solvent	Time (min)	Dissolution Yield (%)	Notes
Acetonitrile (CH ₃ CN)	3	100	Polar aprotic, excellent yield
Dichloromethane (CH ₂ Cl ₂)	3	100	Polar aprotic, excellent yield
Tetrahydrofuran (THF)	5	100	Polar aprotic, excellent yield
Chloroform (CHCl ₃)	3	92	Polar aprotic, high yield
2-Methyltetrahydrofuran (Me-THF)	480	100	Slower dissolution rate
1-Octanol	180	100	Polar protic, slower rate
Ethanol (EtOH)	1440	36	Polar protic, poor yield

Detailed Experimental Protocols

Protocol 1: Dissolution of Gold, Palladium, and Copper using $\text{Ph}_3\text{PCl}_2/\text{H}_2\text{O}_2$

This protocol describes the rapid co-dissolution of Au, Pd, and Cu from materials like electronic components [1].

Materials and Reagents

- **Metal Source:** Pure metal powders or finely ground e-waste (e.g., printed circuit boards).
- **Oxidizing Mixture:** Triphenylphosphine dichloride (Ph_3PCl_2) and hydrogen peroxide (H_2O_2 , 32 wt %).
- **Solvent:** Anhydrous acetonitrile (CH_3CN), dichloromethane (CH_2Cl_2), or tetrahydrofuran (THF).
- **Equipment:** Round-bottom flask (50 mL), magnetic stirrer, stir bar, and measuring cylinders.

Step-by-Step Procedure

- **Preparation:** Place 5 mg (0.025 mmol) of metal powder or an equivalent amount of e-waste into the flask.
- **Reagent Addition:** Add 3 mL of anhydrous acetonitrile to the flask. Subsequently, add 0.450 mmol of Ph_3PCl_2 and 50 μL of H_2O_2 to the solution.
- **Leaching Reaction:** Stir the reaction mixture at 900 rpm at room temperature (approx. 25 °C) for 3 minutes. Observe the rapid dissolution of the metallic particles.
- **Completion and Analysis:** After 3 minutes, the metal should be quantitatively dissolved. The resulting solution can be analyzed by techniques such as ESI-MS and UV-Vis spectroscopy, which confirm the formation of $[\text{AuCl}_4]^-$ and $[\text{PdCl}_4]^{2-}$ species [1].

Protocol 2: Alternative Leaching with Oxalyl Chloride/ H_2O_2

For a phosphine-free approach, oxalyl chloride can serve as an effective chlorinating agent [1].

Procedure

- **Preparation:** Charge the flask with the metal sample (5 mg of Au) and 3 mL of acetonitrile.
- **Reagent Addition:** Add 0.450 mmol of oxalyl chloride ($(\text{COCl})_2$) followed by 50 μL of H_2O_2 .
- **Leaching Reaction:** Stir the mixture at room temperature. Quantitative dissolution of gold is achieved within minutes.

Protocol 3: Dissolution of Platinum

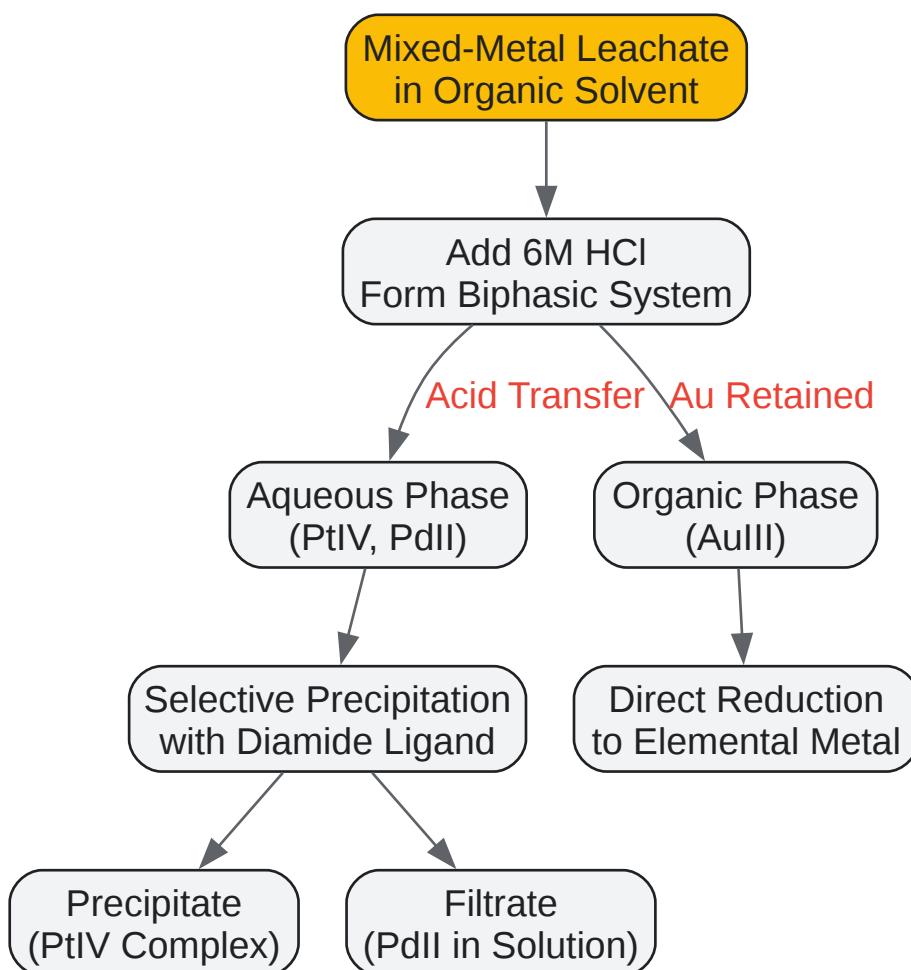
Pt dissolution is slower and can be inhibited by H_2O_2 . A modified approach using only the chlorinating oxidant is more effective [1].

Procedure

- **Preparation:** Introduce the Pt sample into the reaction flask with 3 mL of acetonitrile.
- **Reagent Addition:** Add 0.450 mmol of Ph_3PCl_2 . Do not add H_2O_2 .
- **Leaching Reaction:** Stir the mixture at room temperature for an extended period (24 hours). Monitor the dissolution, which will proceed slowly to yield a Pt^{4+} chloride salt.

Separation and Recovery of Noble Metals

After leaching, the resulting organic solution contains a mixture of dissolved metal chloridometalates. The following workflow enables their separation.



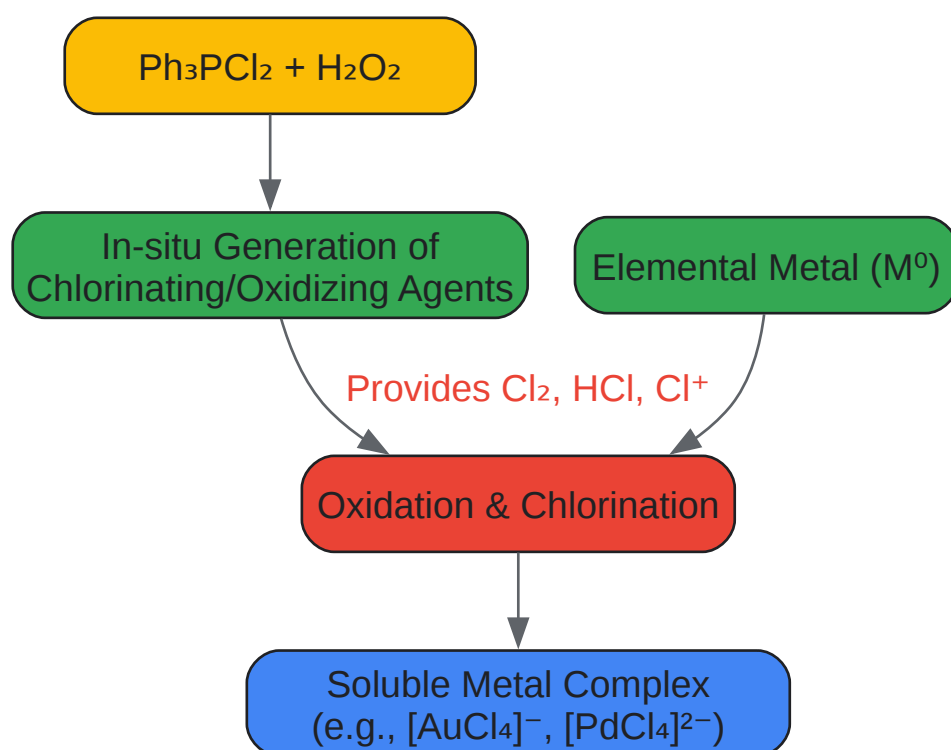
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Separation Protocol [1]:

- **Liquid-Liquid Extraction:** Transfer the leachate (in CH_2Cl_2 or CH_3CN) to a separatory funnel. Add an equal volume of 6 M HCl aqueous solution and shake vigorously. Pt and Pd chloride salts will transfer into the aqueous phase, while Au chloridometalate remains in the organic phase.
- **Platinum Recovery:** To the separated aqueous phase, add a simple diamide ligand. This will selectively precipitate Pt^{40} as a solid complex, which can be isolated by filtration.
- **Gold Recovery:** The organic phase containing $[\text{AuCl}_4]^-$ can be treated with a reducing agent (e.g., sodium citrate or oxalic acid) to precipitate elemental gold.
- **Palladium Recovery:** Palladium remaining in the aqueous solution after Pt removal can be recovered by direct reduction or precipitation.

Mechanism of Oxidative Dissolution

The dissolution process involves simultaneous oxidation and chlorination of the zero-valent metal.



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The $\text{Ph}_3\text{PCl}_2/\text{H}_2\text{O}_2$ system generates highly reactive chlorinating and oxidizing species *in situ*, such as molecular chlorine (Cl_2) and hypochlorous acid (HOCl) [1]. These active species attack the noble metal surface (M^0), oxidizing the metal and forming soluble anionic chloridometalate complexes [2]. For gold, the overall reaction can be summarized as: $2 \text{Au} + 3 \text{Ph}_3\text{PCl}_2 + 3 \text{H}_2\text{O}_2 \rightarrow 2 \text{H}[\text{AuCl}_4] + 3 \text{Ph}_3\text{PO} + 2 \text{H}_2\text{O}$. Mass spectrometry and UV-Vis analyses confirm $[\text{AuCl}_4]^-$ as the primary dissolved species [1].

Safety and Environmental Considerations

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling chlorinating agents, hydrogen peroxide, and organic solvents.
- **Ventilation:** Perform all reactions in a well-ventilated fume hood to avoid inhalation of volatile reagents and chlorine gas.
- **Regeneration:** The spent reagent, triphenylphosphine oxide (Ph_3PO), can be regenerated back to Ph_3PCl_2 using oxalyl chloride, supporting a circular approach to reagent use [1].

Conclusion

Chlorophosphorane-based leaching with $\text{Ph}_3\text{PCl}_2/\text{H}_2\text{O}_2$ in organic solvents presents a fast, efficient, and more sustainable alternative to traditional *aqua regia* or cyanide methods for dissolving noble metals. Its high selectivity, rapid kinetics at room temperature, and compatibility with subsequent separation steps make it a highly promising technique for application in e-waste recycling and the recovery of critical metals from secondary resources.

References

1. Rapid Dissolution of Noble Metals in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
2. Oxidative Dissolution of Metals in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

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